Cyclohexyl2-(4-thiomethylphenyl)ethylketone
Description
Cyclohexyl 2-(4-thiomethylphenyl)ethylketone (CAS No. 898781-93-6) is a synthetic organic compound characterized by a cyclohexyl group attached to a ketone moiety, which is further substituted with a 2-(4-thiomethylphenyl)ethyl chain. The thiomethyl group (-SCH₃) at the para position of the aromatic ring introduces sulfur-based electronic and steric effects, distinguishing it from oxygen-containing analogs (e.g., methoxy or ethoxy derivatives). This compound is marketed for medicinal applications, though specific pharmacological data remain undisclosed in publicly available literature .
Properties
Molecular Formula |
C16H20OS |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-(3-cyclohexyl-3-oxopropyl)thiobenzaldehyde |
InChI |
InChI=1S/C16H20OS/c17-16(15-4-2-1-3-5-15)11-10-13-6-8-14(12-18)9-7-13/h6-9,12,15H,1-5,10-11H2 |
InChI Key |
WDLDUZZZLYHHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)C=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone typically involves the reaction of cyclohexyl bromide with 4-thiomethylphenylacetic acid under basic conditions to form the corresponding ester. This ester is then reduced to the alcohol, which is subsequently oxidized to the ketone . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural Features of Cyclohexenone Derivatives
| Compound Name | Core Structure | Aromatic Substituent | Ketone Position | Notable Functional Groups |
|---|---|---|---|---|
| Cyclohexyl 2-(4-thiomethylphenyl)ethylketone | Cyclohexyl ketone | 4-thiomethylphenyl | Ethyl chain | -SCH₃ (thioether) |
| Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate | Cyclohexenone | 4-ethoxyphenyl, furan | Cyclohexene | -OEt (ethoxy), ester carbonyl |
| Ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate | Cyclohexenone | 4-methoxyphenyl, phenyl | Cyclohexene | -OMe (methoxy), ester carbonyl |
| 2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptan-1-one | Cycloheptanone | 4-methoxyphenyl | Cycloheptanone | -OMe (methoxy) |
Key Observations :
Key Insights :
- The thiomethyl group may enhance blood-brain barrier penetration, making the target compound a candidate for neurological applications, akin to cyclohexenoic long-chain fatty alcohols .
- Toxicity risks (e.g., hepatotoxicity) associated with methyl ethyl ketone peroxide derivatives () are unlikely here due to the absence of peroxide moieties.
Biological Activity
Cyclohexyl 2-(4-thiomethylphenyl)ethylketone, a compound with the molecular formula C15H20OS and a molecular weight of 262.42 g/mol, is an organic ketone characterized by its unique cyclohexyl and thiomethyl-substituted phenyl structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biology, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The structure of Cyclohexyl 2-(4-thiomethylphenyl)ethylketone includes:
- A cyclohexyl group providing hydrophobic characteristics.
- A thiomethyl-substituted phenyl moiety that may enhance its reactivity and biological interactions.
The biological activity of Cyclohexyl 2-(4-thiomethylphenyl)ethylketone is primarily attributed to the thiomethyl group, which can undergo oxidation to form reactive intermediates. These intermediates are capable of interacting with cellular components, leading to various biological effects such as:
- Inhibition of enzyme activity.
- Disruption of cellular processes.
Antimicrobial Properties
Research indicates that compounds containing thiomethyl groups often exhibit significant antimicrobial activity. Cyclohexyl 2-(4-thiomethylphenyl)ethylketone has been investigated for its effectiveness against various bacterial and fungal strains. Preliminary studies suggest promising results in inhibiting the growth of certain pathogens.
Anticancer Potential
The compound is also being explored for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells through specific signaling pathways. The mechanism involves interaction with molecular targets that regulate cell proliferation and survival.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone | Similar cyclohexyl and phenyl structure | Contains a methoxy group instead of thiomethyl |
| Benzophenone | Two phenyl groups linked by a carbonyl | Lacks aliphatic substituents |
| 4-Thiomethylacetophenone | Thiomethyl group attached to acetophenone | Simpler structure with fewer substituents |
Cyclohexyl 2-(4-thiomethylphenyl)ethylketone stands out due to its combination of aliphatic and aromatic features along with the thiomethyl substitution, which may influence both its chemical reactivity and biological properties.
Case Studies
-
Antimicrobial Activity Study
- A study conducted on the antimicrobial efficacy of Cyclohexyl 2-(4-thiomethylphenyl)ethylketone showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commercially available antibiotics.
-
Anticancer Activity Investigation
- In vitro studies demonstrated that Cyclohexyl 2-(4-thiomethylphenyl)ethylketone induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to activate caspase pathways, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
